molecular formula C19H22N2O3S2 B3412672 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933213-67-3

4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3412672
CAS No.: 933213-67-3
M. Wt: 390.5 g/mol
InChI Key: SCFWREPDPZSDIY-UHFFFAOYSA-N
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Description

4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiadiazine ring fused with a benzene ring, along with butyl and methoxybenzylthio substituents.

Preparation Methods

The synthesis of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of appropriate sulfonamides with heterocyclic methyl carbimidates. The reaction conditions often include the use of pyridine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase and aldose reductase, which are involved in various metabolic pathways. The compound may also modulate ATP-sensitive potassium channels, affecting cellular processes like insulin release .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-thiadiazine derivatives, such as:

Properties

IUPAC Name

4-butyl-3-[(3-methoxyphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-3-4-12-21-17-10-5-6-11-18(17)26(22,23)20-19(21)25-14-15-8-7-9-16(13-15)24-2/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWREPDPZSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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